molecular formula C13H7Cl3N4 B2616985 5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole CAS No. 338411-30-6

5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B2616985
CAS No.: 338411-30-6
M. Wt: 325.58
InChI Key: FZSSYQHVPBLKGO-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole is a chemical compound known for its unique structure and properties. It is characterized by the presence of chlorophenyl groups attached to a tetraazole ring, which imparts distinct chemical and physical properties.

Chemical Reactions Analysis

5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities and interactions with biological systems.

    Medicine: Research may explore its potential therapeutic applications, although specific details are not widely documented.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets. The pathways involved may include binding to receptors or enzymes, leading to a cascade of biochemical events. detailed molecular targets and pathways are not extensively documented in the available literature .

Comparison with Similar Compounds

5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole can be compared with other similar compounds, such as:

  • 5-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetraazole
  • 5-(3,4-dichlorophenyl)-1-(3-chlorophenyl)-1H-1,2,3,4-tetraazole

These compounds share structural similarities but may exhibit different chemical and physical properties, making this compound unique in its applications and reactivity .

Properties

IUPAC Name

5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N4/c14-9-3-1-2-8(6-9)13-17-18-19-20(13)10-4-5-11(15)12(16)7-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSSYQHVPBLKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=NN2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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